

# Spectroscopic Profile of beta-Fenchyl Alcohol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *beta-Fenchyl alcohol*

Cat. No.: B14143307

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **beta-fenchyl alcohol** (exo-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol), a bicyclic monoterpenoid alcohol. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, and provides standardized experimental protocols.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS analyses of **beta-fenchyl alcohol**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data for beta-Fenchyl Alcohol (Solvent: $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Integration | Assignment       |
|------------------------------------|--------------|-------------|------------------|
| 3.58                               | d            | 1H          | H-2 (CH-OH)      |
| 1.75                               | m            | 1H          | H-4 (Bridgehead) |
| 1.65 - 1.50                        | m            | 4H          | CH <sub>2</sub>  |
| 1.40 - 1.25                        | m            | 2H          | CH <sub>2</sub>  |
| 1.12                               | s            | 3H          | CH <sub>3</sub>  |
| 1.08                               | s            | 3H          | CH <sub>3</sub>  |
| 0.95                               | s            | 3H          | CH <sub>3</sub>  |

Data sourced from publicly available spectra. Chemical shifts are referenced to residual solvent signals.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for beta-Fenchyl Alcohol**

| Chemical Shift ( $\delta$ ) ppm | Carbon Type     |
|---------------------------------|-----------------|
| 81.0                            | C-2 (CH-OH)     |
| 49.5                            | C-1             |
| 48.0                            | C-4             |
| 40.0                            | C-7             |
| 31.0                            | C-3             |
| 27.0                            | C-5             |
| 25.5                            | C-6             |
| 21.0                            | CH <sub>3</sub> |
| 20.5                            | CH <sub>3</sub> |
| 16.0                            | CH <sub>3</sub> |

Reference: F. Bohlmann, R. Zeisberg Org. Magn. Resonance 7, 426(1975).[\[1\]](#)

### Table 3: Infrared (IR) Spectroscopy Data for beta-Fenchyl Alcohol

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                     |
|--------------------------------|---------------|--------------------------------|
| ~3400                          | Strong, Broad | O-H Stretch                    |
| 2960 - 2850                    | Strong        | C-H Stretch (sp <sup>3</sup> ) |
| ~1050                          | Strong        | C-O Stretch                    |

Characteristic absorption bands for alcohols are noted.[\[2\]](#)[\[3\]](#)

### Table 4: Mass Spectrometry (MS) Data for beta-Fenchyl Alcohol

| m/z | Relative Intensity | Assignment                                         |
|-----|--------------------|----------------------------------------------------|
| 154 | Low                | [M] <sup>+</sup> (Molecular Ion)                   |
| 139 | Moderate           | [M-CH <sub>3</sub> ] <sup>+</sup>                  |
| 121 | Moderate           | [M-CH <sub>3</sub> -H <sub>2</sub> O] <sup>+</sup> |
| 110 | High               | [M-C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>    |
| 95  | High               | [C <sub>7</sub> H <sub>11</sub> ] <sup>+</sup>     |
| 81  | Base Peak          | [C <sub>6</sub> H <sub>9</sub> ] <sup>+</sup>      |

Molecular Weight: 154.25 g/mol .[\[1\]](#)[\[4\]](#)[\[5\]](#) Fragmentation patterns are characteristic of bicyclic alcohols.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural elucidation.

Materials:

- **beta-Fenchyl alcohol** sample
- Deuterated chloroform ( $\text{CDCl}_3$ ) with 0.03% v/v tetramethylsilane (TMS)
- 5 mm NMR tubes
- NMR Spectrometer (e.g., Bruker 400 MHz or equivalent)

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **beta-fenchyl alcohol** in 0.6-0.7 mL of  $\text{CDCl}_3$  in a clean, dry vial.
- Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- Instrumentation:
  - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
  - Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ .
  - Shim the magnetic field to achieve optimal homogeneity.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-pulse  $^1\text{H}$  NMR spectrum.
  - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.

- Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-1024 scans.
- Data Processing:
  - Apply a Fourier transform to the Free Induction Decay (FID).
  - Phase correct the resulting spectrum.
  - Calibrate the chemical shift scale to the residual solvent signal ( $\text{CDCl}_3$ :  $\delta\text{H} = 7.26$  ppm,  $\delta\text{C} = 77.16$  ppm) or TMS ( $\delta = 0.00$  ppm).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **beta-fenchyl alcohol**.

Materials:

- **beta-Fenchyl alcohol** sample
- Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Isopropanol or ethanol for cleaning

Procedure:

- Background Spectrum: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small drop of liquid **beta-fenchyl alcohol** directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Spectrum Acquisition:
  - Acquire the IR spectrum.

- Typical parameters: spectral range of 4000-400  $\text{cm}^{-1}$ , resolution of 4  $\text{cm}^{-1}$ , and an accumulation of 16-32 scans.
- Data Processing:
  - The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: Clean the ATR crystal thoroughly with a soft tissue soaked in isopropanol or ethanol and allow it to dry completely.

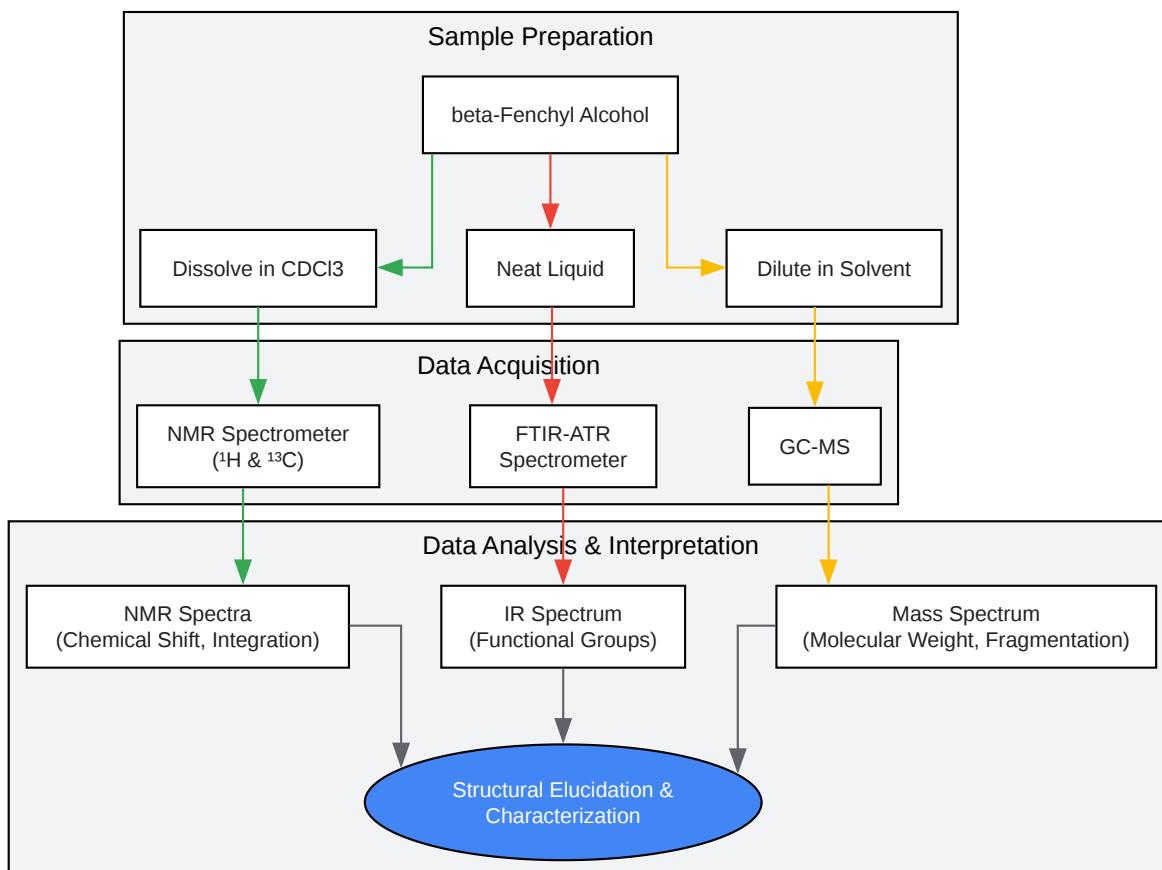
## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **beta-fenchyl alcohol**.

Materials:

- **beta-Fenchyl alcohol** sample
- Gas Chromatograph-Mass Spectrometer (GC-MS)
- Helium (carrier gas)
- Solvent for sample dilution (e.g., dichloromethane or methanol)

Procedure:


- Sample Preparation: Prepare a dilute solution of **beta-fenchyl alcohol** (approximately 1 mg/mL) in a suitable volatile solvent.
- GC Separation:
  - Inject 1  $\mu\text{L}$  of the prepared solution into the GC-MS system.
  - Use a suitable capillary column (e.g., DB-5ms).
  - Typical GC oven temperature program: initial temperature of 50°C, ramp at 10°C/min to 250°C, and hold for 5 minutes.

- MS Analysis:
  - The eluent from the GC is directed into the ion source of the mass spectrometer.
  - Use Electron Ionization (EI) at 70 eV.
  - Acquire mass spectra over a mass-to-charge (m/z) range of 40-400 amu.
- Data Analysis:
  - Identify the molecular ion peak  $[M]^+$ .
  - Analyze the fragmentation pattern and compare it to known fragmentation mechanisms for alcohols and bicyclic systems.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **beta-fenchyl alcohol**.

## General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. beta-Fenchyl alcohol | C10H18O | CID 6973643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. allsubjectjournal.com [allsubjectjournal.com]
- 4.  $\beta$ -Fenchyl alcohol [webbook.nist.gov]
- 5.  $\beta$ -Fenchyl alcohol [webbook.nist.gov]
- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of beta-Fenchyl Alcohol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14143307#spectroscopic-data-nmr-ir-ms-of-beta-fenchyl-alcohol>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)